![molecular formula C15H24BNO3 B566684 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1310404-88-6](/img/structure/B566684.png)
2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description
Scientific Research Applications
Structural Analysis and Chemical Reactivity
The first reported structure of a pyridin-2-ylboron derivative showcases differences in orientation and bond angles compared to its regioisomer, influencing chemical reactivity. These structural characteristics, analyzed through crystallographic data and ab initio calculations, highlight the compound's potential in synthetic chemistry, particularly in relation to its stability and reaction pathways (Sopková-de Oliveira Santos et al., 2003).
Advanced Material Synthesis
Research into boric acid ester intermediates demonstrates the application of 2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in developing materials with novel properties. The synthesis and crystallographic analysis of these compounds provide insights into their physicochemical characteristics, offering avenues for the development of new materials (Huang et al., 2021).
Drug Synthesis Intermediate
An intermediate crucial for biologically active compounds, such as crizotinib, showcases the utility of this compound in pharmaceutical synthesis. The methodical approach to its synthesis, structural confirmation, and yield optimization speaks to its significance in the drug development process (Kong et al., 2016).
Coordination Polymers and Catalysis
The use of this compound in the formation of coordination polymers highlights its role in materials science, particularly in creating structures with specific lattice topologies and potentially unique properties. Such applications underscore the versatility of this compound beyond traditional organic synthesis (Al-Fayaad et al., 2020).
Electrophilic Borylation Techniques
Palladium-catalyzed borylation techniques employing this compound underline its importance in creating arene derivatives, further expanding its utility in synthetic organic chemistry. This approach allows for the introduction of boryl groups into aryl bromides, offering a pathway for synthesizing boronic esters with potential applications in cross-coupling reactions (Takagi & Yamakawa, 2013).
properties
IUPAC Name |
2-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3/c1-6-7-10-18-13-9-8-12(11-17-13)16-19-14(2,3)15(4,5)20-16/h8-9,11H,6-7,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUZZDNBWJNSIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694415 |
Source
|
Record name | 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1310404-88-6 |
Source
|
Record name | 2-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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